

# Replicating Published Studies on Cardiac Myosin Inhibitors: A Comparative Guide

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Compound of Interest		
Compound Name:	Delocamten	
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A note on **Delocamten**: As of late 2025, detailed quantitative results and experimental protocols from clinical trials of **Delocamten** (also known as MYK-224 and BMS-986435) are not yet publicly available. **Delocamten** is a next-generation cardiac myosin inhibitor currently in Phase 2 clinical trials. To provide a relevant and useful guide for researchers, this document will focus on two well-documented drugs in the same class with the same mechanism of action: Mavacamten and Aficamten. The experimental data and protocols from these studies can serve as a valuable reference for understanding the expected outcomes and methodologies for this class of drugs.

## **Mechanism of Action: Cardiac Myosin Inhibition**

Cardiac myosin inhibitors are a class of drugs that target the underlying cause of hypertrophic cardiomyopathy (HCM), a condition characterized by the thickening of the heart muscle and hypercontractility.[1][2] These drugs act as allosteric and reversible inhibitors of cardiac myosin. [3][4]

In a healthy heart, the interaction between myosin and actin filaments generates the force for muscle contraction. In HCM, genetic mutations often lead to an excessive number of myosin-actin cross-bridges, resulting in hypercontractility, impaired relaxation, and increased energy consumption by the heart muscle.[1][4]

Cardiac myosin inhibitors modulate the number of active myosin heads available to bind to actin.[4] They stabilize the myosin heads in an energy-sparing, "super-relaxed" state, which reduces the number of myosin-actin cross-bridges that can form.[3][5] This targeted inhibition



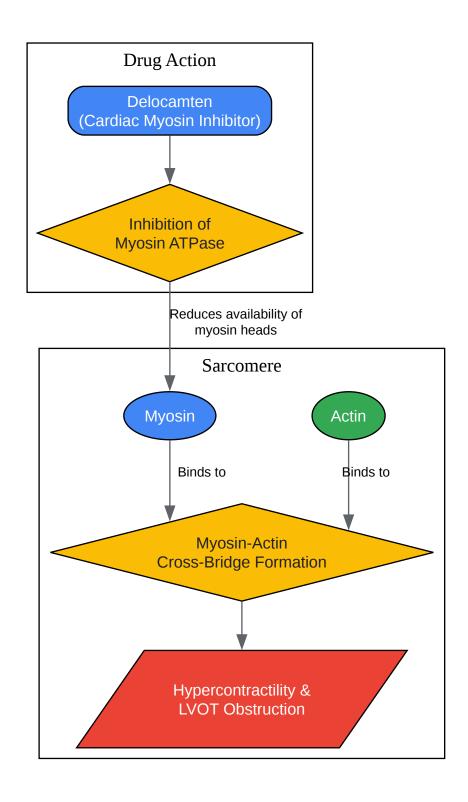




of the cardiac myosin ATPase activity decreases the excessive contractility of the heart muscle, allowing it to relax more efficiently.[1][6] The intended therapeutic effects include a reduction in the obstruction of the left ventricular outflow tract (LVOT), improved cardiac filling pressures, and alleviation of symptoms associated with HCM.[4]

Below is a diagram illustrating the signaling pathway of cardiac myosin inhibition.





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Mechanism of Cardiac Myosin Inhibition

## **Comparative Data from Published Studies**



The following tables summarize key quantitative data from published clinical trials of Mavacamten and Aficamten.

Table 1: Mavacamten Efficacy Data (EXPLORER-HCM

**Trial**)

Parameter	Mavacamten Group	Placebo Group	p-value	Citation
Primary Endpoint				
≥1.5 mL/kg/min increase in pVO₂ with ≥1 NYHA class improvement OR ≥3.0 mL/kg/min increase in pVO₂ with no worsening of NYHA class at 30 weeks	37%	17%	0.0005	[7]
Secondary Endpoints				
Change in post- exercise LVOT gradient from baseline to week 30	-47 mm Hg	-10 mm Hg	<0.0001	[7]
Change in pVO <sub>2</sub> from baseline to week 30	1.4 mL/kg/min	-0.1 mL/kg/min	0.0006	[7]
Biomarkers				
Reduction in NT- proBNP	80% greater reduction than placebo	-	-	[6][8]



**Table 2: Mavacamten Long-Term Efficacy Data** 

(PIONEER-OLE Study)

Parameter (at Week 180)	Change from Baseline	Citation
Resting LVOT Gradient	-50 mm Hg (SD 55)	[9]
Valsalva LVOT Gradient	-70 mm Hg (SD 41)	[9]
Serum NT-proBNP Levels (median change)	-498 ng/L	[9]
Kansas City Cardiomyopathy Questionnaire-Overall Summary Score (mean change)	+17 (SD 16)	[9]

**Table 3: Aficamten Pharmacokinetics in Healthy Chinese** 

Participants (Phase 1 Study)

Dose	Cmax (ng/mL)	AUC0-inf (ng·h/mL)	t1/2 (h)	Citation
Single Ascending Dose (SAD)				
10 mg	283.4 (38.8)	5061 (1264)	75.2 (17.7)	[10][11]
20 mg	553.8 (119.2)	10560 (2267)	84.9 (13.5)	[10][11]
Multiple Dose (MD) - Day 14				
5 mg	230.1 (41.4)	4330 (807)	82.5 (14.2)	[10][11]

Values are presented as mean (standard deviation).

## **Experimental Protocols**

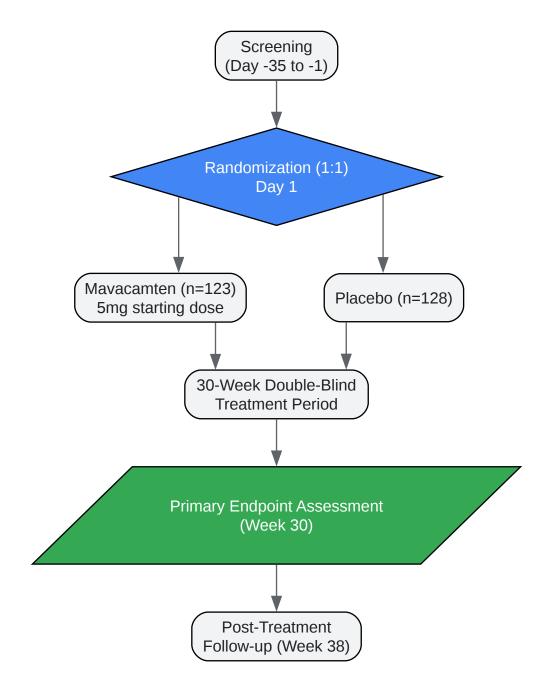
Detailed methodologies for the key clinical trials are provided below.



### Mavacamten: EXPLORER-HCM Phase 3 Trial

- Study Design: A multicenter, phase 3, randomized, double-blind, placebo-controlled trial.[12] [13][14]
- Participants: 251 adult patients with symptomatic (NYHA Class II or III) obstructive HCM, a left ventricular outflow tract (LVOT) peak gradient of ≥50 mmHg, and a left ventricular ejection fraction (LVEF) of ≥55%.[7][8]
- Intervention: Patients were randomized 1:1 to receive either Mavacamten (starting at 5 mg once daily) or a matching placebo for 30 weeks.[8][14]
- Assessments: Patient status was assessed every 2-4 weeks and included echocardiograms, electrocardiograms, and blood collection for laboratory tests and Mavacamten plasma concentration.[14]
- Primary Endpoint: A composite functional endpoint at week 30 defined as either (1) an increase in peak oxygen consumption (pVO<sub>2</sub>) of ≥1.5 mL/kg/min and a reduction of at least one NYHA class, or (2) an improvement of ≥3.0 mL/kg/min in pVO<sub>2</sub> with no worsening of NYHA class.[13][14]
- Secondary Endpoints: Changes in post-exercise LVOT gradient, pVO<sub>2</sub>, NYHA class, and
  patient-reported outcomes assessed by the Kansas City Cardiomyopathy Questionnaire and
  a novel HCM-specific instrument.[13]





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**EXPLORER-HCM Trial Workflow** 

# Mavacamten: PIONEER-OLE (Open-Label Extension) Study

Study Design: An open-label, long-term extension study.[9][15][16]

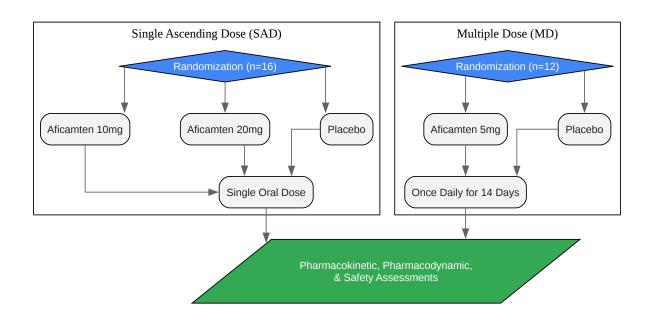


- Participants: Patients who had previously completed the PIONEER-HCM phase 2 study.[9]
- Intervention: All patients received oral Mavacamten, starting at a dose of 5 mg once daily, with individualized dose titration at week 6.[9][15]
- Assessments: Evaluations included serial monitoring of safety, echocardiography, Kansas
   City Cardiomyopathy Questionnaire—Overall Summary Score, and serum NT-proBNP levels.
   [9][15]
- Objectives: The primary objective was to assess the long-term safety and tolerability of Mavacamten. Secondary objectives included assessing long-term effectiveness on symptoms, LVOT gradients, cardiovascular biomarkers, and echocardiographic measures.
   [15]

# Aficamten: Phase 1 Study in Healthy Chinese Participants

- Study Design: A double-blind, randomized, placebo-controlled, phase 1 study with single ascending dose (SAD) and multiple-dose (MD) cohorts.[10][11]
- Participants: 28 healthy male and female Chinese participants.[10][11]
- Intervention:
  - SAD cohort: 16 participants were randomized to receive a single oral dose of Aficamten (10 mg or 20 mg) or a placebo.[10][11]
  - MD cohort: 12 participants were randomized to receive multiple doses of Aficamten (5 mg)
     or a placebo once daily for 14 days.[10][11]
- Assessments: Safety was monitored throughout the study with electrocardiograms, echocardiograms, clinical laboratory tests, and reporting of adverse events. Pharmacokinetic profiles of Aficamten and its metabolites were also evaluated.[10][11]
- Objectives: To investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics
  of Aficamten in healthy Chinese adults.[10]





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#### Aficamten Phase 1 Trial Workflow

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## Validation & Comparative





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